Product packaging for (2'-Methoxy-biphenyl-3-yl)-acetic acid(Cat. No.:CAS No. 187269-42-7)

(2'-Methoxy-biphenyl-3-yl)-acetic acid

Cat. No.: B062635
CAS No.: 187269-42-7
M. Wt: 242.27 g/mol
InChI Key: AGFBLMOECRWVDT-UHFFFAOYSA-N
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Description

(2'-Methoxy-biphenyl-3-yl)-acetic acid (CAS 187269-42-7) is a high-purity biphenyl-based building block engineered for advanced pharmaceutical and organic synthesis research. This compound features a methoxy group at the 2' position and an acetic acid moiety at the 3-position, providing two distinct sites for functionalization to create diverse molecular architectures. As a key synthetic intermediate, its primary research value lies in the construction of active pharmaceutical ingredients (APIs) and biologically active compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. The acetic acid side chain serves as a versatile handle for conjugation or further chemical modification, enabling the development of novel chemical entities for drug discovery programs . The synthetic utility of this compound is demonstrated through modern transition metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, which is highly effective for constructing biaryl scaffolds . Furthermore, the methoxy group can be selectively manipulated or deprotected to yield phenolic derivatives, expanding its utility in structure-activity relationship (SAR) studies . Key Research Applications: • Intermediate for APIs and bioactive molecule synthesis • Building block for liquid crystals and organic materials • Substrate for method development in cross-coupling chemistry • Core scaffold for constructing molecular libraries in drug discovery Handling Note: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B062635 (2'-Methoxy-biphenyl-3-yl)-acetic acid CAS No. 187269-42-7

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFBLMOECRWVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374838
Record name (2'-Methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187269-42-7
Record name 2′-Methoxy[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187269-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2'-Methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Bromophenylacetic Acid Methyl Ester

The acetic acid moiety is introduced early in the synthesis to avoid side reactions during subsequent steps. Protection as a methyl ester ensures compatibility with organometallic conditions:

  • Esterification : 3-Bromophenylacetic acid is treated with methanol and catalytic sulfuric acid under reflux, yielding the methyl ester.

  • Purification : Silica gel chromatography (10–20% ethyl acetate in petroleum ether) isolates the ester in >85% yield.

Synthesis of 2-Methoxyphenylboronic Acid

This fragment is either commercially sourced or prepared via:

  • Lithiation-Borylation : Treatment of 1-bromo-2-methoxybenzene with n-butyllithium followed by triisopropyl borate in THF at −78°C.

Cross-Coupling Reaction Optimization

The Suzuki-Miyaura coupling between 3-bromophenylacetic acid methyl ester and 2-methoxyphenylboronic acid is conducted under varied conditions to assess efficiency:

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O8072
PdCl₂(dppf)K₃PO₄THF/H₂O9068
Pd(OAc)₂/XPhosCs₂CO₃Toluene/H₂O10075

Key findings:

  • Pd(PPh₃)₄ in DME/H₂O at 80°C provides optimal balance of yield and reaction time.

  • Degassing solvents minimizes homo-coupling byproducts.

Post-Coupling Deprotection

The methyl ester is hydrolyzed to the carboxylic acid using:

  • Basic Hydrolysis : 2 M NaOH in THF/H₂O (1:1) at 60°C for 4 hours.

  • Acid Workup : Neutralization with HCl followed by extraction with ethyl acetate yields >90% pure product.

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling Strategy

Copper-mediated coupling of 3-iodophenylacetic acid methyl ester with 2-methoxyiodobenzene faces challenges:

  • High Temperatures : Reactions at 120°C in DMF yield <50% product due to decarboxylation.

  • Limited Scope : Steric hindrance from the methoxy group reduces reactivity.

Friedel-Crafts Acylation

Attempts to acylate biphenyl-2'-methoxy derivatives with chloroacetyl chloride fail due to poor regioselectivity and over-acylation.

Critical Process Parameters and Troubleshooting

Catalyst Loading and Selectivity

  • Pd Leaching : Excessive catalyst (>5 mol%) promotes side reactions; 2–3 mol% is optimal.

  • Ligand Effects : Bulky ligands (e.g., XPhos) enhance selectivity for the 3-position.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO destabilize boronic acids, favoring THF or toluene.

  • Reflux vs. Microwave : Microwave-assisted reactions reduce time but risk decomposition above 100°C.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 3.85 (s, 3H, OCH₃).

    • δ 3.68 (s, 2H, CH₂CO₂H).

  • ESI-MS : m/z calcd. for C₁₅H₁₄O₃: 242.09; found: 243.10 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity achieved via reverse-phase C18 column (MeCN/H₂O gradient).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Pd Recovery : Activated carbon filtration recovers >95% Pd from reaction mixtures.

  • Solvent Reuse : Distillation reclaims THF and DME with <5% loss .

Scientific Research Applications

(2’-Methoxy-biphenyl-3-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’-Methoxy-biphenyl-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(3'-Methoxy-biphenyl-2-yl)-acetic Acid (CAS 108478-56-4)

  • Structure : Methoxy group at 3', acetic acid at position 2 of the first phenyl ring.
  • Molecular Formula : C₁₅H₁₄O₃ (same as the target compound).
  • This isomer has a reported molecular weight of 242.27 g/mol and a DSSTox ID (DTXSID10374840) .

(4'-Methoxy-biphenyl-3-yl)-acetic Acid (CAS 725-05-3)

  • Structure : Methoxy group at 4', acetic acid at position 3.
  • Molecular Formula : C₁₅H₁₄O₃.
  • Key Differences : The para-methoxy substitution may enhance resonance stabilization of the biphenyl system compared to ortho-substituted analogs .

Table 1: Comparison of Positional Isomers

Compound Name CAS Number Substituent Positions Molecular Weight Purity
(2'-Methoxy-biphenyl-3-yl)-acetic acid 187269-42-7 2'-OCH₃, 3-COOH 242.27 95%
(3'-Methoxy-biphenyl-2-yl)-acetic acid 108478-56-4 3'-OCH₃, 2-COOH 242.27 95%
4'-Methoxybiphenyl-3-carboxylic acid 725-05-3 4'-OCH₃, 3-COOH 242.27 98%

Substituted Analogs

2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic Acid (CAS 893640-23-8)

  • Structure: Cyano (-CN) group at 3', acetic acid at position 4.
  • Molecular Formula: C₁₅H₁₁NO₂.
  • Key Differences: The electron-withdrawing cyano group increases acidity (lower pKa) compared to methoxy-substituted analogs. This compound exhibits acute oral toxicity (H302) and respiratory irritation (H335) .

Indomethacin (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid)

  • Structure : Incorporates an indole ring with methoxy and p-chlorobenzoyl groups.
  • Pharmacological Activity : Potent anti-inflammatory (85× phenylbutazone) and antipyretic activity .
  • Key Differences : The indole core and additional substituents enhance binding to cyclooxygenase (COX) enzymes, unlike simpler biphenyl analogs.

Heterocyclic Analogs

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

  • Structure : Benzofuran core with acetyl and methoxy groups.
  • Synthesis : Produced via a one-pot multicomponent reaction involving Meldrum’s acid .
  • Key Differences : The rigid benzofuran system may reduce conformational flexibility, impacting bioavailability compared to biphenyl derivatives.

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

  • Structure : Furochromen ring system with methoxy and methyl groups.
  • Key Differences : The fused heterocyclic ring system enhances UV absorption properties, making it suitable for photochemical studies .

Biological Activity

Introduction

(2'-Methoxy-biphenyl-3-yl)-acetic acid, also known by its CAS number 187269-42-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Target Interactions

Research indicates that biphenyl derivatives, including this compound, may interact with various biological targets, particularly in the context of cancer therapy. These compounds are known to act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors. The binding of these compounds to PD-L1 induces dimerization and leads to downstream signaling effects that can enhance anti-tumor immune responses .

Biochemical Pathways

The compound is hypothesized to interfere with essential biochemical pathways in target cells. For instance, it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Studies on related biphenyl compounds have shown significant antimicrobial activity, suggesting that this compound could similarly disrupt cellular functions in bacteria and fungi .

Antimicrobial Properties

Preliminary data suggest that this compound exhibits antimicrobial properties. It is believed to inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLMetabolic pathway disruption
Candida albicans16 µg/mLMembrane integrity disruption

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231). Colony formation assays revealed a significant reduction in colony numbers when treated with this compound compared to controls .

Table 2: Anticancer Activity Data

Cell LineTreatment Concentration (µM)Colony Count Reduction (%)
MDA-MB-2311075
HeLa2060
A5491550

Study on PD-L1 Inhibition

A recent study focused on the role of biphenyl derivatives in inhibiting PD-L1 dimerization. The researchers utilized this compound and observed a marked increase in T-cell activation and a decrease in tumor growth in vivo models. The study concluded that this compound could serve as a promising candidate for developing new cancer immunotherapies .

Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy, suggesting potential for improved treatment regimens .

Q & A

Q. How should researchers resolve contradictory data between experimental and computational NMR results for this compound?

  • Methodological Answer : Reconcile discrepancies by: (i) Repeating NMR under standardized conditions (solvent, temperature). (ii) Cross-validating with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. (iii) Using density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What experimental design considerations are critical for analyzing the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 260 nm for aromatic systems) and HPLC. Use Arrhenius kinetics to predict shelf-life, noting that methoxy groups may enhance stability in acidic conditions compared to unsubstituted analogs .

Q. How can researchers address low yields in the Suzuki-Miyaura coupling step during synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4), ligand choice (e.g., SPhos for steric hindrance), and solvent (toluene/ethanol mixtures). Ensure anhydrous conditions and degas solvents to prevent palladium deactivation. Characterize byproducts via GC-MS to identify side reactions (e.g., homocoupling) .

Data Analysis & Error Mitigation

Q. What statistical approaches are recommended for handling variability in titration-based concentration measurements?

  • Methodological Answer : Perform triplicate titrations and calculate the 90% confidence interval (e.g., ±0.043 M in similar acetic acid studies). Use Grubbs’ test to identify outliers and report standard deviation. Calibrate glassware (e.g., Class A burettes) to reduce systematic errors .

Q. How should researchers interpret conflicting crystallographic data between batch syntheses?

  • Methodological Answer : Compare unit cell parameters (e.g., aa, bb, cc, β\beta) across batches. Polymorphism may arise from solvent evaporation rates—slow crystallization in ethyl acetate often yields larger, more stable crystals. Use powder XRD to detect amorphous content and DSC to identify melting point variations .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential corrosivity (similar to acetic acid derivatives). Store in airtight containers at 2–8°C, avoiding light exposure. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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